(3R,4R)-ethyl 4-phenylpiperidine-3-carboxylate

Chiral Purity Stereochemistry Reproducibility

Racemic or stereochemically undefined 4-phenylpiperidine derivatives confound CNS target SAR, leading to irreproducible data. This (3R,4R)-ethyl 4-phenylpiperidine-3-carboxylate is supplied as a single, defined enantiomer, eliminating chiral ambiguity. - Enables direct enantioselective synthesis of CNS ligands without chiral resolution steps. - The (3R,4R) configuration is critical for mapping agonist/antagonist pharmacophores vs. (3S,4S) or (3R,4S) isomers. - Versatile ethyl ester handle for hydrolysis, amide coupling, or reduction to diverse, stereopure libraries. Procurement reliability: Batch-to-batch stereochemical consistency verified; global B2B shipping with full documentation.

Molecular Formula C14H19NO2
Molecular Weight 233.31 g/mol
CAS No. 749192-64-1
Cat. No. B1387099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R,4R)-ethyl 4-phenylpiperidine-3-carboxylate
CAS749192-64-1
Molecular FormulaC14H19NO2
Molecular Weight233.31 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CNCCC1C2=CC=CC=C2
InChIInChI=1S/C14H19NO2/c1-2-17-14(16)13-10-15-9-8-12(13)11-6-4-3-5-7-11/h3-7,12-13,15H,2,8-10H2,1H3/t12-,13-/m0/s1
InChIKeyKKESSUGZTMZMJU-STQMWFEESA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3R,4R)-Ethyl 4-phenylpiperidine-3-carboxylate Overview


(3R,4R)-Ethyl 4-phenylpiperidine-3-carboxylate (CAS 749192-64-1) is a chiral piperidine derivative with the molecular formula C14H19NO2 and a molecular weight of 233.31 g/mol. It is characterized by an ethyl ester at the 3-position and a phenyl group at the 4-position of the piperidine ring, with a defined (3R,4R) stereochemistry . As a building block, it is commonly utilized in CNS ligand design and asymmetric synthesis research . Its predicted physicochemical properties include a boiling point of 337.6±42.0 °C and a LogP of approximately 2.6 .

Chiral Building Block
Defined (3R,4R) stereochemistry for reproducible CNS ligand SAR
Supports asymmetric synthesis without chiral resolution steps

(3R,4R)-Ethyl 4-phenylpiperidine-3-carboxylate: Substitution Risks


In the 4-phenylpiperidine class, stereochemistry at the 3- and 4-positions is a primary determinant of pharmacological activity. The (3R,4R) configuration is associated with agonist or antagonist properties at various CNS targets, whereas the (3S,4S) enantiomer can exhibit opposite functional effects [1]. Similarly, regioisomers, such as the 4-carboxylate derivative, present entirely different molecular recognition surfaces [2]. Therefore, procurement of the precise (3R,4R) diastereomer is non-negotiable for ensuring reproducible structure-activity relationships (SAR) and avoiding the confounding data generated by racemic or stereochemically undefined mixtures.

Racemic cis mixture

Substitution with the racemate may introduce stereochemical variability, confounding SAR and assay reproducibility.

(3R,4S) diastereomer

Conformational recognition profiles differ; class-level evidence suggests divergent target engagement may occur.

4-carboxylate regioisomer

Different pharmacophore geometry (3- vs 4-substitution) prevents direct replacement in synthetic or assay routes.

Quantitative Analog Differentiation


Defined Chirality vs. Racemic Mixtures

The target compound is the single enantiomer (3R,4R)-ethyl 4-phenylpiperidine-3-carboxylate. This is in stark contrast to the commonly available 'cis-ethyl 4-phenylpiperidine-3-carboxylate' (e.g., CAS 327175-54-2) which is a racemic mixture of the (3R,4R) and (3S,4S) enantiomers [1]. The undefined stereochemistry of the racemate introduces significant variability into biological assays and synthetic procedures, whereas the optically pure (3R,4R) compound provides a defined, reproducible starting point for generating consistent SAR data [2].

Chirality vs racemate
Class-level
Single (3R,4R) enantiomer vs racemic cis mixture
Eliminates stereochemical variability in SAR
Data to verify for target-specific assays
Chiral Purity Stereochemistry Reproducibility

(3R,4R) vs. (3R,4S) Conformational Recognition

While direct receptor binding data for the target compound is not publicly available, class-level evidence demonstrates that the (3R,4R) and (3R,4S) diastereomers of 4-phenylpiperidine derivatives occupy distinct conformational spaces. This is evidenced by the differing biological activities of related compounds; for example, a (3R,4S) methyl ester analog has been studied as a potential beta-secretase inhibitor [1]. This contrasts with the CNS ligand design applications commonly associated with the (3R,4R) scaffold , implying distinct target engagement profiles that are directly relevant to project-specific SAR exploration.

(3R,4R) vs (3R,4S)
Class-level
Conformational divergence inferred from class-level SAR
May lead to distinct target engagement profiles
Requires project-specific validation
Conformational Analysis Molecular Recognition SAR

3- vs. 4-Carboxylate Pharmacophore Geometry

The target compound features a carboxylate ester at the 3-position of the piperidine ring. The regioisomeric 4-carboxylate derivative (e.g., CAS 77-17-8, Normeperidine) presents a fundamentally different pharmacophore where the ester and phenyl groups are located on the same carbon atom, resulting in a distinct molecular shape and electronic distribution [1]. This regioisomer is a known inactive metabolite of meperidine, whereas the 3-carboxylate scaffold of the target compound is associated with active CNS ligands . The difference in substitution pattern leads to divergent physicochemical properties, such as a predicted LogP of 2.57 for the target compound compared to a calculated LogP of approximately 2.8 for the 4-carboxylate regioisomer [2].

3- vs 4-carboxylate
Reported
ΔLogP ≈ 0.23; different pharmacophore geometry
Prevents direct regioisomeric substitution
In silico prediction context
Regiochemistry Pharmacophore Drug Design

(3R,4R)-Ethyl 4-phenylpiperidine-3-carboxylate Applications


Asymmetric Synthesis of CNS Ligands

The defined (3R,4R) stereochemistry makes this compound an ideal chiral building block for the enantioselective synthesis of CNS-active ligands, where the stereochemical outcome dictates receptor binding and functional activity. Its use avoids the need for costly and time-consuming chiral resolution steps required when starting from racemic mixtures .

Stereochemical SAR for 4-Phenylpiperidines

This single enantiomer serves as a critical tool for medicinal chemists to probe the stereochemical requirements of a given biological target. By comparing the activity of the (3R,4R) isomer with its (3S,4S) enantiomer and (3R,4S) diastereomer, researchers can definitively map the three-dimensional pharmacophore and optimize lead compounds for potency and selectivity [1].

Intermediate for Piperidine Derivatives

The ethyl ester provides a versatile handle for further functionalization. The (3R,4R)-4-phenylpiperidine-3-carboxylate core can be elaborated through ester hydrolysis, amide coupling, or reduction, enabling access to a diverse array of structurally complex and stereochemically pure piperidine derivatives for drug discovery .

Application
Selection Property
Validation Focus
Asymmetric CNS ligand synthesis
Stereochemically defined core
Chiral purity and SAR reproducibility
Stereochemical SAR mapping
Single enantiomer probe
Diastereomer/regioisomer comparison
Piperidine derivative diversification
Ethyl ester functional handle
Downstream stereochemical integrity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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